
2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the heterocyclization reaction of primary amines, orthoesters, and azides . In a similar context, the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones has been reported in three steps . The first step involves the synthesis of (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer, 2,4,6-(tris(tetrazole-1-yl-(4-acetylphenyl))-1,3,5-triazine (G1), from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares 2,4,6-tris(tetrazol-1-yl-(4-phenyl(3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
A series of benzenesulfonamides has been synthesized, with studies focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This area of research is significant for developing new therapeutic agents with potential anti-tumor properties (Gul et al., 2016).
Photodynamic Therapy
New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing schiff base have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These properties are crucial for photodynamic therapy applications, highlighting the compound's potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Enzyme Inhibition
Research has identified N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have shown potential in vitro and in animal models, providing insights into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antimicrobial Activities
Studies on mixed-ligand copper(II)-sulfonamide complexes have explored the effect of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrated significant antiproliferative activity in yeast and human tumor cells, suggesting potential applications in cancer therapy (González-Álvarez et al., 2013).
Environmental Occurrence and Analysis
Benzotriazoles, benzothiazoles, and benzenesulfonamides are recognized as emerging organic pollutants due to their widespread use and persistence in the environment. Research has focused on analytical methods for their detection in various environmental matrices, contributing to understanding their behavior and removal during sewage treatment (Herrero et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is xanthine oxidase , an enzyme involved in purine metabolism . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, which are key steps in purine catabolism .
Mode of Action
This compound interacts with xanthine oxidase by fitting into a subpocket of the enzyme’s active site .
Biochemical Pathways
By inhibiting xanthine oxidase, this compound affects the purine catabolism pathway . This can lead to a decrease in the production of uric acid, a metabolite that can cause gout when present in high concentrations .
Result of Action
The inhibition of xanthine oxidase by this compound can lead to a decrease in uric acid production . This could potentially alleviate symptoms of conditions like gout, which are caused by high levels of uric acid .
Propiedades
IUPAC Name |
2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-6-4-7(2)10(18(11,16)17)8(3)9(6)15-5-12-13-14-15/h4-5H,1-3H3,(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUZHWQYGHHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2761499.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)
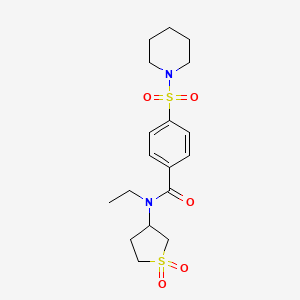

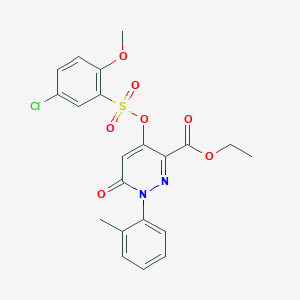
![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)
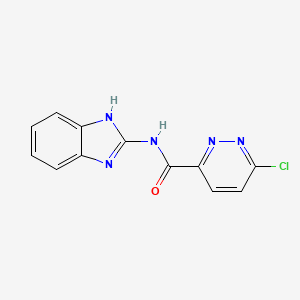
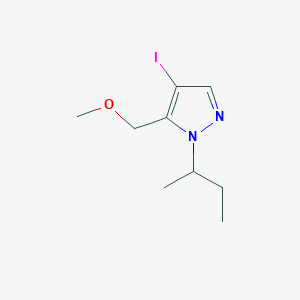
![N-(1-benzylpiperidin-4-yl)-3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2761514.png)
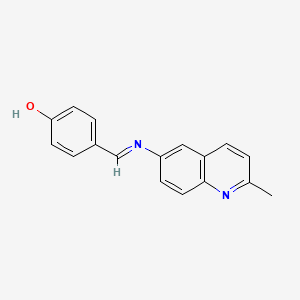
![5-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2761518.png)
